3'N-Benzyl Biotin Benzyl Ester

Organic Synthesis Protecting Group Strategy Biotin Chemistry

3'N-Benzyl Biotin Benzyl Ester (Molecular Formula: C₂₄H₂₈N₂O₃S, Molecular Weight: 424.56) is a fully protected derivative of the essential cofactor biotin (vitamin B7). Its structure features a biotin bicyclic core with two distinct benzyl protecting groups: one attached to the N3' position of the ureido ring and a second forming a benzyl ester at the terminal carboxylic acid.

Molecular Formula C₂₄H₂₈N₂O₃S
Molecular Weight 424.56
Cat. No. B1159844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'N-Benzyl Biotin Benzyl Ester
Molecular FormulaC₂₄H₂₈N₂O₃S
Molecular Weight424.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'N-Benzyl Biotin Benzyl Ester: Definition, Structure, and Core Characteristics for Research Procurement


3'N-Benzyl Biotin Benzyl Ester (Molecular Formula: C₂₄H₂₈N₂O₃S, Molecular Weight: 424.56) is a fully protected derivative of the essential cofactor biotin (vitamin B7) [1]. Its structure features a biotin bicyclic core with two distinct benzyl protecting groups: one attached to the N3' position of the ureido ring and a second forming a benzyl ester at the terminal carboxylic acid . This dual protection renders the molecule chemically distinct from native biotin or simpler, singly-protected intermediates, making it a critical synthetic building block in the enantioselective preparation of (+)-biotin [2].

Why 3'N-Benzyl Biotin Benzyl Ester Cannot Be Replaced by Generic Biotin Esters or Simple Benzyl Analogs in Sensitive Workflows


Simple substitution with a generic biotin ester (e.g., Biotin-NHS or biotin methyl ester) or a mono-benzyl analog (e.g., 3'N-Benzyl Biotin) fails in synthetic and analytical workflows due to the unique orthogonal protection strategy of 3'N-Benzyl Biotin Benzyl Ester. A mono-benzyl analog lacks protection on the carboxylic acid, leading to unwanted side reactions and complex byproduct mixtures [1]. Conversely, a simple biotin ester retains a free N3' position, which can engage in nucleophilic reactions and compromise the stereochemical integrity required for high-purity (+)-biotin synthesis [2]. The specific dual-protected architecture of this compound is therefore essential for controlling reactivity and selectivity in multi-step syntheses and for serving as a unique, well-resolved standard in chromatographic purity assessments.

Quantitative Evidence Guide: Differentiating 3'N-Benzyl Biotin Benzyl Ester from Analogs in Synthesis and Analysis


Structural Differentiation: Dual Benzyl Protection vs. Mono-Protected Analogs

3'N-Benzyl Biotin Benzyl Ester is distinguished from the common intermediate 3'N-Benzyl Biotin (Monobenzyl Biotin) by the presence of a benzyl ester group on the pentanoic acid side chain, in addition to the N3'-benzyl group . This provides orthogonal protection, enabling selective deprotection of the carboxylic acid without affecting the N-benzyl group, a feature not possible with mono-protected analogs [1].

Organic Synthesis Protecting Group Strategy Biotin Chemistry

Pivotal Role as a Synthetic Intermediate in High-Yield (+)-Biotin Synthesis

This compound is explicitly employed as a key intermediate in patented routes for the industrial synthesis of (+)-biotin [1]. The benzyl ester group enables precise control over stereochemistry during the formation of biotin's bicyclic system, thereby reducing racemization [2]. In contrast, unprotected intermediates or those with different protecting groups (e.g., methyl ester) are prone to higher levels of racemization and side reactions, leading to lower overall yields and purity.

Process Chemistry Enantioselective Synthesis API Manufacturing

Solubility Profile for Controlled Reaction Conditions vs. Water-Soluble Biotin

The dual benzyl protection renders the compound soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and chloroform, but poorly soluble in water [1]. This contrasts sharply with native biotin, which has water solubility of approximately 220 mg/mL [2]. The organic solubility profile of the target compound facilitates anhydrous reaction conditions and simplifies liquid-liquid extraction workups, whereas water-soluble analogs would be lost to the aqueous phase or require more complex isolation procedures.

Reaction Solvent Selection Purification Workup Procedures

Utility as a Distinct HPLC Reference Standard for Purity Analysis

In the context of HPLC analysis of biotin and its analogs, 3'N-Benzyl Biotin Benzyl Ester is a well-resolved, hydrophobic species with a distinct retention time [1]. This contrasts with more polar, unprotected analogs or mono-protected intermediates, which may co-elute or have very short retention times. Its unique chromatographic behavior makes it a valuable reference standard for identifying and quantifying impurities and process intermediates in (+)-biotin manufacturing.

Analytical Chemistry Quality Control Method Validation

Definitive Application Scenarios for Procuring 3'N-Benzyl Biotin Benzyl Ester


Pivotal Intermediate in the Enantioselective Industrial Synthesis of (+)-Biotin

Procurement of 3'N-Benzyl Biotin Benzyl Ester is essential for laboratories and manufacturing facilities executing the patented synthetic route for high-purity (+)-biotin [1]. Its dual benzyl protection provides the necessary stereochemical control during ring closure, directly impacting the enantiomeric excess and final yield of the API, a requirement that cannot be met by mono-protected or unprotected analogs [2].

Development of Orthogonal Protection/Deprotection Strategies in Complex Molecule Synthesis

This compound serves as a model substrate for developing and optimizing selective deprotection methodologies in academic and industrial research settings. The presence of both a benzyl ester and an N-benzyl group allows chemists to explore selective cleavage conditions (e.g., hydrogenolysis vs. acidic hydrolysis) [1]. Its well-defined organic solubility facilitates reactions under anhydrous conditions and simplifies purification, making it a superior choice over water-soluble biotin derivatives for these fundamental studies [2].

High-Resolution Analytical Reference Standard for (+)-Biotin Process Impurity Profiling

Quality control and analytical development laboratories rely on 3'N-Benzyl Biotin Benzyl Ester as a distinct reference standard to validate HPLC methods for monitoring (+)-biotin manufacturing processes [1]. Its unique, strongly retained peak on reversed-phase columns allows for the unambiguous identification and quantification of this specific process-related impurity, a capability critical for meeting regulatory purity specifications that simpler standards cannot provide.

Structural Probe in Avidin/Streptavidin Binding Pocket Studies

In biochemical research investigating the biotin-binding sites of avidin and streptavidin, 3'N-Benzyl Biotin Benzyl Ester can be employed as a sterically demanding probe [1]. Unlike native biotin or linear analogs, its dual benzyl groups introduce significant steric bulk, which can be used to map the spatial constraints of the protein's binding pocket. This is directly relevant to understanding and engineering the stability of biotin-streptavidin complexes used in countless biotechnological applications [2].

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